molecular formula C16H15BrN4O2 B11057418 Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11057418
M. Wt: 375.22 g/mol
InChI Key: KCHOIHMVRHPISY-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule .

Mechanism of Action

The mechanism of action of Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C16H15BrN4O2

Molecular Weight

375.22 g/mol

IUPAC Name

ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15BrN4O2/c1-3-23-16(22)12-8-19-15-13(9(2)20-21(15)14(12)18)10-4-6-11(17)7-5-10/h4-8H,3,18H2,1-2H3

InChI Key

KCHOIHMVRHPISY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)Br)N=C1)N

Origin of Product

United States

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